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Compound of Interest

Compound Name: Sudan Red 7B

Cat. No.: B045811 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals who are performing

Sudan Red 7B staining on plant tissues after chlorophyll removal.

Frequently Asked Questions (FAQs)
Q1: Why do I need to remove chlorophyll before Sudan Red 7B staining?

Chlorophyll, the green pigment in plants, can interfere with the visualization and interpretation

of staining results. Its intense color can mask the red staining of lipids by Sudan Red 7B,

leading to inaccurate localization and quantification of lipid droplets. Removing chlorophyll

provides a clearer background for observing the specific staining of lipids.

Q2: What is the best method for removing chlorophyll without affecting the lipids?

The choice of method depends on the specific plant tissue and the lipids of interest. A common

challenge is that solvents used to extract chlorophyll can also remove lipids.[1] A recommended

approach is a liquid-liquid extraction using a combination of aqueous acetone and petroleum

ether. In this method, chlorophyll partitions into the aqueous acetone phase, while the lipids are

retained in the petroleum ether phase.[2] Other methods involving solvents like ethanol or

methanol can also be used, but care must be taken to minimize the duration of exposure to

limit lipid loss.[1]

Q3: Can I perform Sudan Red 7B staining on fresh tissue without chlorophyll removal?
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Yes, it is possible to stain fresh plant material directly with Sudan Red 7B.[3][4] However, the

presence of chlorophyll can make it difficult to visualize the red staining of lipids, especially in

tissues with high chlorophyll content. For optimal visualization and unambiguous results, prior

removal of chlorophyll is recommended.

Q4: How do I prepare the Sudan Red 7B staining solution?

A standard protocol for preparing a 0.1% (w/v) Sudan Red 7B staining solution involves

dissolving 50 mg of Sudan Red 7B (also known as Fat Red 7B) in 25 mL of polyethylene glycol

(PEG)-300.[3] This mixture is then incubated at 90°C for one hour. After cooling, an equal

volume of 90% glycerol is added. The solution can be stored at room temperature.[3]
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Problem Possible Cause(s) Recommended Solution(s)

Weak or no Sudan Red 7B

staining

1. Lipid loss during chlorophyll

removal: The solvent used for

chlorophyll extraction may

have also removed the lipids.

2. Inactive staining solution:

The Sudan Red 7B solution

may have degraded or was

prepared incorrectly. 3.

Insufficient staining time: The

incubation time in the staining

solution may have been too

short.

1. Use a lipid-preserving

chlorophyll removal method,

such as liquid-liquid extraction

with aqueous acetone and

petroleum ether.[2] Minimize

the exposure time of the tissue

to organic solvents. 2. Prepare

a fresh staining solution

according to the recommended

protocol.[3] 3. Increase the

staining time. Soaking the

tissue for 1 hour to overnight is

a general guideline.[3]

Uneven or patchy staining

1. Incomplete chlorophyll

removal: Residual chlorophyll

can interfere with the even

penetration of the stain. 2.

Uneven tissue sectioning:

Inconsistent thickness of the

tissue sections can lead to

uneven staining. 3. Air bubbles

trapped on the tissue: Air

bubbles can prevent the stain

from reaching the tissue

surface.

1. Ensure complete chlorophyll

removal by extending the

extraction time or using a more

effective solvent system. 2.

Prepare uniform and thin

sections of the plant material.

3. Gently agitate the sample

during staining to dislodge any

air bubbles.

High background staining

1. Precipitation of the stain:

The Sudan Red 7B may have

precipitated out of the solution.

2. Inadequate rinsing:

Insufficient rinsing after

staining can leave excess stain

on the tissue.

1. Filter the staining solution

before use. Ensure the PEG-

glycerol solvent system is

properly prepared to maintain

stain solubility.[4] 2. Rinse the

stained tissue thoroughly with

water several times.[3]

Greenish or brownish hue

obscuring the red stain

1. Incomplete chlorophyll

removal: The most likely cause

1. Repeat the chlorophyll

removal step or try a more
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is residual chlorophyll masking

the red color of the Sudan Red

7B.

rigorous extraction method.

Visually inspect the tissue to

ensure it is completely

decolorized before proceeding

with staining.

Experimental Protocols
Protocol 1: Chlorophyll Removal using Liquid-Liquid
Extraction
This protocol is designed to remove chlorophyll while preserving lipids in the tissue.

Homogenization: Homogenize the plant tissue in a suitable buffer.

Extraction:

Add a mixture of 80% aqueous acetone and petroleum ether to the homogenized tissue.

Vortex the mixture vigorously to ensure thorough mixing.

Centrifuge the mixture to separate the two phases.

Separation:

The upper petroleum ether phase will contain the lipids.

The lower aqueous acetone phase will contain the chlorophyll.

Carefully collect the upper petroleum ether phase containing the lipids.

Evaporation: Evaporate the petroleum ether to obtain the lipid extract, or proceed with the

tissue for staining after ensuring all petroleum ether has been removed.

Protocol 2: Sudan Red 7B Staining
This protocol is for staining lipids in plant tissues.[3]
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Preparation of Staining Solution (0.1% w/v):

Dissolve 50 mg of Sudan Red 7B in 25 mL of PEG-300.

Incubate the mixture at 90°C for 1 hour.

Allow the solution to cool to room temperature.

Add an equal volume (25 mL) of 90% glycerol and mix well.

Store the staining solution at room temperature.

Staining Procedure:

Immerse the chlorophyll-free plant tissue or sections in the Sudan Red 7B staining

solution.

Incubate for 1 hour to overnight at room temperature.

Rinse the stained tissue several times with water to remove excess stain.

Microscopy:

Mount the stained tissue on a microscope slide in a suitable mounting medium (e.g., 75%

glycerol).

Observe under a light microscope. Lipids will appear as red-colored droplets or structures.

Quantitative Data
The choice of solvent for chlorophyll extraction can significantly impact the retention of lipids.

The following table summarizes the effects of different solvents on lipid and chlorophyll

extraction.
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Solvent/Method
Efficiency of
Chlorophyll
Removal

Potential for Lipid
Loss

Reference(s)

Aqueous Acetone &

Petroleum Ether

(Liquid-Liquid

Extraction)

High
Low (lipids partition

into petroleum ether)
[2]

Acetone High
Moderate (can extract

some lipids)
[1]

Ethanol High
Moderate (can extract

some lipids)
[1]

Methanol High
Moderate (can extract

some lipids)
[1]

Chloroform:Methanol

(2:1)
High

High (efficiently

extracts both)
[1][5]
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Caption: Workflow for lipid visualization in plant tissue.
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Caption: Comparison of chlorophyll removal methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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